Sarsasapogenin

Description

Properties

IUPAC Name |

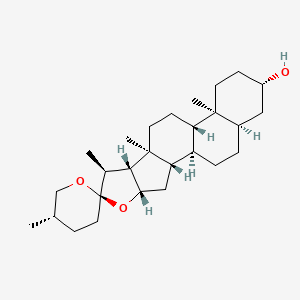

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-WWASVFFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903921 | |

| Record name | Sarsagenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sarsasapogenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-19-2 | |

| Record name | Sarsasapogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarsagenin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarsagenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sarsagenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (25S)-5β-spirostan-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARSAGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFS802C28F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sarsasapogenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 201.5 °C | |

| Record name | Sarsasapogenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Extraction of Sarsasapogenin from Anemarrhena asphodeloides Rhizome

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the extraction of sarsasapogenin from the rhizome of Anemarrhena asphodeloides. The document details both conventional and modern extraction methodologies, presents available quantitative data for comparison, and elucidates the molecular signaling pathways influenced by this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Anemarrhena asphodeloides

Anemarrhena asphodeloides Bunge, known as "Zhi Mu" in traditional Chinese medicine, is a perennial plant belonging to the Liliaceae family.[1] Its rhizome is a rich source of various bioactive compounds, most notably steroidal saponins, which constitute approximately 6% of the rhizome's chemical composition.[2] this compound is a key steroidal sapogenin, the aglycone (non-sugar) portion of several saponins, including the prominent timosaponin A-III.[1]

This compound has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and anti-cancer properties.[2][3][4] As a result, efficient extraction and isolation of this compound from Anemarrhena asphodeloides are critical for further research and potential therapeutic applications.

This guide explores various extraction techniques, from traditional solvent-based methods to modern, technologically advanced approaches, providing detailed protocols and comparative data where available in the scientific literature.

Extraction Methodologies

The extraction of this compound from Anemarrhena asphodeloides is a multi-step process. It typically involves an initial extraction of the parent saponins (glycosides) from the plant matrix, followed by acid hydrolysis to cleave the sugar moieties and liberate the this compound (aglycone).

Conventional Solvent Extraction and Hydrolysis

Conventional solvent extraction is a well-established and widely documented method for isolating this compound. The following protocol is a detailed representation of this approach.

Experimental Protocol:

-

Preparation of Plant Material:

-

Begin with 1 kg of dried, powdered rhizome of Anemarrhena asphodeloides.

-

-

Solvent Extraction:

-

The powdered rhizome is extracted with 20 L of 95% aqueous ethanol.

-

The extraction is carried out at 70°C for a duration of 4 hours.[3]

-

-

Concentration:

-

The resulting ethanolic extract is concentrated using a rotary evaporator under controlled temperature and pressure to remove the ethanol.[3]

-

-

Initial Purification (Column Chromatography):

-

The concentrated extract is then subjected to column chromatography on a macroporous resin.

-

Elution is performed with a gradient of ethanol concentrations: 10%, 30%, 50%, and 90%.[3]

-

-

Acid Hydrolysis:

-

The 90% ethanol fraction, which is rich in saponins, is collected and concentrated.

-

This concentrated solution is mixed with an equal volume of 10% hydrochloric acid (HCl).

-

The mixture is incubated at 50°C for 2 hours to facilitate the hydrolysis of the saponin glycosidic bonds.

-

-

Purification of this compound:

-

Following hydrolysis, the solution is concentrated.

-

The residue is dissolved in absolute ethanol and decolorized with activated carbon for 30 minutes.

-

The solution is filtered, and the filtrate is saturated with absolute ethanol and left at room temperature.

-

Crystallization is induced, and the resulting white acicular crystals of this compound are collected by filtration.

-

The recrystallization process is repeated to obtain pure this compound.

-

Yield:

-

This method has been reported to yield approximately 4.6 g of this compound from 1 kg of dried rhizome, which corresponds to a yield of 0.46%.

Modern Extraction Techniques

Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE) offer potential advantages over conventional methods, including reduced extraction times, lower solvent consumption, and increased efficiency. While specific, optimized protocols and direct comparative yield data for this compound from Anemarrhena asphodeloides using these methods are not extensively detailed in the available literature, this section outlines the principles and provides general experimental frameworks based on their application for extracting saponins from other plant materials.

2.2.1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create acoustic cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of bioactive compounds into the solvent.

General Experimental Protocol (Adapted for Saponin Extraction):

-

Preparation: Mix powdered Anemarrhena asphodeloides rhizome with a selected solvent (e.g., 70-80% ethanol) in a specified solid-to-liquid ratio.

-

Ultrasonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe.

-

Parameter Control: Set the ultrasonic power (e.g., 200-400 W), frequency (e.g., 20-40 kHz), temperature (e.g., 40-60°C), and extraction time (e.g., 20-40 minutes).

-

Post-Extraction: Filter the extract and proceed with concentration, hydrolysis, and purification as described in the conventional method.

Optimization:

-

Response Surface Methodology (RSM) is a common statistical tool used to optimize UAE parameters to maximize yield.

2.2.2. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, causing internal pressure to build up within the plant cells, leading to cell wall rupture and the release of target compounds.

General Experimental Protocol (Adapted for Saponin Extraction):

-

Preparation: Place the powdered rhizome and solvent in a microwave-safe extraction vessel.

-

Microwave Irradiation: Set the microwave power (e.g., 400-800 W), temperature, and extraction time (e.g., 5-15 minutes).

-

Cooling and Filtration: After extraction, cool the vessel and filter the extract.

-

Downstream Processing: Proceed with concentration, hydrolysis, and purification.

2.2.3. Enzyme-Assisted Extraction (EAE)

EAE involves the use of specific enzymes to break down the plant cell wall components (like cellulose and pectin), facilitating the release of intracellular compounds. This can be followed by enzymatic hydrolysis of the saponins themselves to yield this compound.

General Experimental Protocol:

-

Enzymatic Pre-treatment: Suspend the powdered rhizome in a buffer solution at an optimal pH and temperature for the chosen enzymes (e.g., cellulase, pectinase).

-

Incubation: Add the enzymes and incubate for a specific duration (e.g., 2-4 hours) with agitation.

-

Extraction: After enzymatic treatment, proceed with solvent extraction (which will be more efficient).

-

Enzymatic Hydrolysis (Alternative to Acid Hydrolysis): The extracted saponins can be treated with specific glycosidases to cleave the sugar chains, offering a milder alternative to acid hydrolysis.

-

Purification: Purify the resulting this compound.

Comparative Analysis of Extraction Methods

The selection of an extraction method depends on various factors, including yield, purity, extraction time, solvent consumption, energy usage, and environmental impact. The following tables summarize the available data and general characteristics of the discussed methods.

Table 1: Comparison of Extraction Method Parameters

| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction (General) | Microwave-Assisted Extraction (General) | Enzyme-Assisted Extraction (General) |

| Principle | Solid-liquid extraction based on solubility | Acoustic cavitation | Dielectric heating | Cell wall degradation |

| Solvent | 95% Ethanol | 70-80% Ethanol (typical) | Various polar solvents | Aqueous buffer, followed by solvent |

| Temperature | 70°C | 40-60°C (typical) | Higher temperatures, controlled | 40-60°C (enzyme-dependent) |

| Time | 4 hours (initial extraction) | 20-40 minutes (typical) | 5-15 minutes (typical) | 2-4 hours (enzymatic step) |

| Energy Input | High (prolonged heating) | Moderate (ultrasound generator) | High (microwave generator) | Low (incubation) |

Table 2: Performance Comparison of Extraction Methods

| Performance Metric | Conventional Solvent Extraction | Ultrasound-Assisted Extraction (Potential) | Microwave-Assisted Extraction (Potential) | Enzyme-Assisted Extraction (Potential) |

| This compound Yield | 0.46% | Data not available; potentially higher | Data not available; potentially higher | Data not available; potentially higher |

| Solvent Consumption | High | Lower | Lower | Moderate |

| Extraction Efficiency | Moderate | High | High | High |

| Selectivity | Low | Moderate | Moderate | High (with specific enzymes) |

| Complexity | Low | Moderate | Moderate | High |

Key Signaling Pathways Involving this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cellular stress.

TLR4-NF-κB/MAPK Signaling Pathway

This compound has been shown to have potent anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 by stimuli like lipopolysaccharide (LPS) triggers a cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines. This compound can interfere with this pathway, reducing the inflammatory response.[3][5]

GSK3β Signaling Pathway

Glycogen synthase kinase 3 beta (GSK3β) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK3β is implicated in neurodegenerative diseases and diabetes. This compound has been shown to modulate the GSK3β signaling pathway, which may contribute to its neuroprotective and anti-diabetic effects. For instance, it can influence the phosphorylation status of GSK3β, thereby affecting its activity and the function of its downstream targets.

References

- 1. Regulation of Glycogen Synthase Kinase 3β and Downstream Wnt Signaling by Axin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry, Biosynthesis and Pharmacology of this compound: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis of Sarsasapogenin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of sarsasapogenin and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a deeper understanding of the signaling pathways involved in the biological activities of these compounds. This compound, a natural steroidal sapogenin, serves as a crucial starting material for the synthesis of various steroids and has garnered significant attention for its diverse pharmacological properties, including anti-tumor, neuroprotective, and anti-inflammatory effects.

Isolation and Synthesis of this compound

This compound is primarily obtained from natural sources, most notably the rhizomes of Anemarrhena asphodeloides and plants of the Smilax genus.[1][2] The core process involves the extraction of saponins, which are glycosides of this compound, followed by acid hydrolysis to cleave the sugar moieties and yield the aglycone, this compound.

Experimental Protocol: Isolation from Anemarrhena asphodeloides

This protocol details a common method for the isolation of this compound.[3]

-

Extraction:

-

A sample of 1 kg of dried, powdered rhizome of Anemarrhena asphodeloides is extracted with 20 L of 95% aqueous ethanol at 70°C for 4 hours.

-

The ethanolic extract is then concentrated using a rotary evaporator.

-

-

Purification:

-

The concentrated extract is subjected to column chromatography on a macroporous resin.

-

Elution is performed with a stepwise gradient of ethanol concentrations (10%, 30%, 50%, and 90%).

-

-

Hydrolysis:

-

The 90% ethanol fraction is concentrated.

-

The concentrated solution is mixed with an equal volume of 10% HCl and incubated at 50°C for 2 hours to hydrolyze the saponins.

-

-

Crystallization:

-

After concentration, the residue is dissolved in absolute ethanol and decolorized with activated carbon for 30 minutes.

-

The solution is filtered, and the filtrate is saturated with absolute ethanol and left at room temperature.

-

Recrystallization yields white, acicular crystals of this compound.

-

Quantitative Data: Yields from Natural Sources

The yield of this compound can vary depending on the source and the extraction and hydrolysis conditions.

| Plant Source | Extraction Method | Hydrolysis Conditions | Yield | Reference |

| Anemarrhena asphodeloides | 95% Ethanol Extraction, Column Chromatography | 10% HCl, 50°C, 2h | 0.46% (4.6 g from 1 kg) | [3] |

| Smilax spp. (Sarsaparilla) Tincture | 45% Ethanol Extraction | 6N HCl, 80°C, 4h | 0.65 mg/mL of tincture | [4] |

Synthesis of this compound Derivatives

The chemical structure of this compound, with its hydroxyl group at the C-3 position and the spiroketal side chain, offers multiple sites for modification to generate derivatives with enhanced or novel biological activities.

Anti-Tumor Derivatives

A variety of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.[5][6] Modifications often involve the introduction of amino groups or other substituents at the C-3 and C-26 positions.

This protocol describes the synthesis of a derivative that has shown potent activity against the MCF-7 breast cancer cell line.[6]

-

Oxidation of this compound: this compound is oxidized at the C-3 position to yield 3-oxo this compound.

-

Bromination: The 3-oxo this compound is then brominated at the C-26 position.

-

Substitution: The bromo-derivative is reacted with pyrrolidine to substitute the bromine atom, yielding the final compound, 4c.

Neuroprotective Derivatives

This compound derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[7][8][9] These derivatives are often designed to have antioxidant and anti-inflammatory properties.

A series of these derivatives has demonstrated neuroprotective effects against oxidative stress.[9]

-

Esterification: this compound is reacted with a suitable piperazine carboxylate derivative in the presence of a coupling agent (e.g., DCC/DMAP) to form an ester linkage at the C-3 hydroxyl group.

-

Purification: The resulting derivative is purified by column chromatography.

Quantitative Data: Cytotoxicity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines.

| Compound | Modification | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 6c | Amino group at C-3 and C-26 | A375-S2 (Melanoma) | 0.56 | [5] |

| HT1080 (Fibrosarcoma) | 0.72 | [5] | ||

| 4c | Pyrrolidinyl at C-26, Oxo at C-3 | MCF-7 (Breast Cancer) | 10.66 | [6] |

| 13 | Lipophilic cationic triphenylphosphine | A549 (Lung Cancer) | 0.95 | [10] |

Visualizing the Core Processes

The following diagrams, generated using the DOT language, illustrate key biosynthetic and synthetic pathways, as well as the mechanisms of action of this compound and its derivatives.

Caption: Biosynthesis pathway of this compound.

Caption: Synthetic workflow for derivative 4c.

Mechanisms of Action and Signaling Pathways

This compound and its derivatives exert their biological effects through the modulation of various signaling pathways.

Induction of Apoptosis in Cancer Cells

Several derivatives induce apoptosis in cancer cells via the mitochondrial pathway.[6][10] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Caption: Apoptosis induction by this compound derivatives.

Anti-Inflammatory Signaling

This compound has been shown to exhibit anti-inflammatory properties by inhibiting key inflammatory signaling pathways such as NF-κB and JNK.[3]

Caption: Anti-inflammatory mechanism of this compound.

Additional Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.[6][9]

-

Protein Extraction: Cells are treated with the compound of interest, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a method such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved-PARP), followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Conclusion

This compound stands out as a versatile natural product with significant therapeutic potential. The ability to isolate it from natural sources and chemically modify its structure has led to the development of a wide range of derivatives with potent anti-tumor, neuroprotective, and anti-inflammatory activities. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the synthesis and biological evaluation of novel this compound-based compounds. The elucidation of their mechanisms of action through various signaling pathways will continue to drive the design of new and more effective therapeutic agents for a variety of diseases. Further preclinical and clinical investigations are warranted to translate these promising findings into tangible clinical applications.[11][12]

References

- 1. Chemistry, Biosynthesis and Pharmacology of this compound: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Chemistry, Biosynthesis and Pharmacology of this compound: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]

- 5. Synthesis and biological evaluation of novel this compound derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of new this compound derivatives with antiproliferative and apoptotic effects in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR study of novel this compound derivatives as potent neuroprotective agents and NO production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and cytotoxic activity of novel lipophilic cationic derivatives of diosgenin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemistry, Biosynthesis and Pharmacology of this compound: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy [pubmed.ncbi.nlm.nih.gov]

- 12. eprints.tiu.edu.iq [eprints.tiu.edu.iq]

Neuroprotective effects of Sarsasapogenin in Alzheimer's disease models

An In-depth Technical Guide to the Neuroprotective Effects of Sarsasapogenin in Alzheimer's Disease Models

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] These events lead to synaptic dysfunction, neuronal loss, and neuroinflammation, contributing to the clinical symptoms of the disease.[3][4][5] Current therapeutic strategies primarily offer symptomatic relief, highlighting the urgent need for multi-target directed ligands (MTDLs) that can modify the disease's course.[1][6]

This compound, a steroidal sapogenin primarily extracted from the traditional Chinese medicine Rhizoma Anemarrhenae and also found in Asparagus racemosus, has emerged as a promising neuroprotective agent.[7][8][9][10] Research has demonstrated its potential to counteract several key pathological processes in AD. This technical guide synthesizes the current understanding of this compound's neuroprotective effects in various AD models, presenting quantitative data, detailed experimental protocols, and outlining its mechanisms of action through signaling pathway diagrams.

Quantitative Data on the Efficacy of this compound and Its Derivatives

The neuroprotective activities of this compound and its synthesized derivatives have been quantified in numerous preclinical studies. The data below is summarized for comparative analysis.

Table 1: In Vitro Efficacy of this compound and Its Derivatives

| Compound | Model System | Target/Assay | Result | Reference |

| This compound (SRS) | Enzyme Assay | Acetylcholinesterase (AChE) Inhibition | IC₅₀: 9.9 µM | [6][11] |

| IC₅₀: 7.7 µM | [9][12] | |||

| Enzyme Assay | Butyrylcholinesterase (BuChE) Inhibition | IC₅₀: 5.4 µM | [6][11] | |

| IC₅₀: 23.4 µM | [9][12] | |||

| Thioflavin T Assay | Aβ₄₂ Fibrillization Inhibition | 68% inhibition at 40 µM | [6][11] | |

| PC12 Cells | Protection against Aβ₄₂-mediated cytotoxicity | 62% cell survival | [6][11] | |

| PC12 Cells | Protection against H₂O₂-mediated cytotoxicity | 69% cell survival | [6][11] | |

| This compound-AA13 | Primary Glia | Aβ Clearance | Promotes exogenous Aβ clearance | [13][14] |

| SH-SY5Y Cells | Protection against H₂O₂-induced injury | Protects neuronal cells from oxidative injury | [7] | |

| This compound Hybrids (6j, 6o) | SH-SY5Y Cells | Protection against H₂O₂-induced neurotoxicity | Moderate neuroprotective effects | [8] |

| This compound (ML1) | Thioflavin T Assay | Destruction of pre-formed Aβ₄₂ fibrils | ~30% efficiency at 1 mM | [15] |

| This compound Derivative (ML4) | Thioflavin T Assay | Destruction of pre-formed Aβ₄₂ fibrils | ~64-70% efficiency at 1 mM | [15] |

Table 2: In Vivo Efficacy of this compound and Its Derivatives

| Compound | Animal Model | Treatment Regimen | Key Findings | Reference |

| This compound-AA13 | i.c.v. Aβ-injected mice | Oral administration | Attenuated memory deficits | [13][14] |

| This compound Hybrids (6j, 6o) | i.c.v. Aβ₁₋₄₂-injected mice | Oral treatment | Significantly ameliorated cognitive impairments; attenuated neuronal loss | [8] |

| This compound (Sar) | Streptozotocin-induced diabetic rats | 20 and 60 mg/kg for 9 weeks | Improved learning and memory; suppressed Aβ overproduction and tau hyperphosphorylation | [16][17] |

Mechanisms of Action and Signaling Pathways

This compound exerts its neuroprotective effects through multiple mechanisms, targeting key aspects of AD pathology including enzymatic activity, amyloidogenesis, neuroinflammation, oxidative stress, and tauopathy.

Multi-Target Enzyme Inhibition

This compound acts as a multi-target directed ligand, inhibiting several enzymes implicated in AD pathogenesis.[6][11] It reduces cholinergic deficit by inhibiting AChE and BuChE, slows amyloid plaque formation by inhibiting the β-secretase enzyme (BACE1), and may modulate neurotransmitter levels by inhibiting monoamine oxidase B (MAO-B).[6][9][10]

Caption: Multi-target inhibition by this compound in AD.

Modulation of Neuroinflammation and Aβ Clearance

The derivative this compound-AA13 has been shown to modulate neuroglial responses to Aβ.[13][14] In the presence of Aβ, microglia can adopt a pro-inflammatory (M1) phenotype. AA13 promotes a shift towards an anti-inflammatory and phagocytic (M2) phenotype. This enhances the clearance of Aβ by increasing phagocytosis and upregulating Aβ-degrading enzymes such as insulin-degrading enzyme (IDE), neprilysin (NEP), and endothelin-converting enzyme (ECE).[13][14]

Caption: this compound-AA13 modulates microglial Aβ clearance.

Attenuation of Oxidative Stress and Neuronal Injury

Oxidative stress is a key contributor to neuronal damage in AD. The derivative AA13 protects neuronal cells (SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced injury.[7] It achieves this by inhibiting the phosphorylation of mitogen-activated protein kinase (MAPK) and Akt, and by preventing the activation of the pro-inflammatory transcription factor NF-κB.[7]

Caption: AA13 protects neurons from oxidative stress pathways.

Regulation of Aβ Production and Tau Phosphorylation via PPARγ

In models of diabetic encephalopathy, which shares pathologies with AD, this compound was found to inhibit Aβ overproduction and tau hyperphosphorylation.[16][17] The mechanism involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). Activated PPARγ suppresses the expression of BACE1, reducing Aβ production. Concurrently, it activates the AKT/GSK-3β signaling cascade. Activation of AKT leads to the inhibitory phosphorylation of GSK-3β, a primary tau kinase, thereby reducing tau hyperphosphorylation.[16]

Caption: PPARγ-mediated effects of this compound on Aβ and Tau.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in the literature on this compound.

Enzyme Inhibition Assays (AChE/BuChE)

-

Principle: Based on the Ellman method, which measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and the respective enzyme (AChE or BuChE).

-

Add various concentrations of this compound to the mixture and pre-incubate.

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine chloride).

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Aβ Aggregation Inhibition Assay (Thioflavin T)

-

Principle: Thioflavin T (ThT) is a fluorescent dye that binds specifically to the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission. This assay quantifies the extent of fibril formation.

-

Protocol:

-

Aβ₁₋₄₂ peptide is dissolved and pre-incubated to form oligomers or monomers.

-

The peptide solution is mixed with various concentrations of this compound or vehicle control in a buffer solution.

-

The mixture is incubated at 37°C with continuous shaking for a period (e.g., 24-48 hours) to allow fibril formation.

-

After incubation, ThT is added to each sample.

-

Fluorescence intensity is measured using a fluorometer with excitation at ~440 nm and emission at ~485 nm.

-

The percentage of inhibition is calculated relative to the control (Aβ peptide without inhibitor).

-

Cell-Based Neuroprotection Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified.

-

Protocol:

-

Cell Culture: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in 96-well plates and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induction of Toxicity: Expose the cells to a neurotoxic agent, such as Aβ₄₂ oligomers (e.g., 10 µM) or H₂O₂ (e.g., 300 µM), for 24 hours. Include control wells (no toxin) and toxin-only wells.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

In Vivo Alzheimer's Disease Model and Behavioral Testing

-

Principle: An animal model is created to mimic AD-like cognitive deficits, which are then assessed using behavioral tests before and after treatment.

-

Protocol:

-

Animal Model Creation:

-

Aβ Injection Model: Anesthetize mice and stereotactically inject Aβ oligomers into the cerebral ventricles (i.c.v.) to induce acute memory impairment.[14]

-

Diabetic Rat Model: Induce type 1 diabetes in rats using a single intraperitoneal injection of streptozotocin (STZ), which leads to chronic hyperglycemia and the development of AD-like pathologies.[16]

-

-

Treatment: Administer this compound or its derivatives orally (e.g., by gavage) daily for a specified duration (e.g., 9 weeks).[16]

-

Behavioral Assessment (e.g., Morris Water Maze):

-

Acquisition Phase: Train animals to find a hidden platform in a circular pool of opaque water, using spatial cues. Record the time taken (escape latency) to find the platform over several days.

-

Probe Trial: Remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

Improved performance (shorter escape latency, more time in the target quadrant) in the treated group compared to the vehicle-treated disease model group indicates cognitive improvement.

-

-

Caption: General workflow for in vivo experiments.

Conclusion and Future Directions

This compound and its derivatives demonstrate significant therapeutic potential for Alzheimer's disease by acting on multiple pathological fronts. The compound's ability to inhibit key enzymes, reduce Aβ aggregation and neurotoxicity, modulate neuroinflammation, combat oxidative stress, and decrease tau hyperphosphorylation underscores its promise as a multi-target directed ligand. The quantitative data from both in vitro and in vivo models provide a strong foundation for its further development.

Future research should focus on optimizing the pharmacokinetic properties of this compound derivatives to enhance bioavailability and brain penetration. Long-term efficacy and safety studies in more complex transgenic AD models are necessary. Furthermore, identifying the direct molecular targets, such as the recent identification of Nrf2 for the derivative AA13, will be crucial for fully elucidating its mechanism of action.[18][19] Ultimately, the progression of this compound-based compounds into clinical trials will be a critical step in evaluating their true therapeutic value for patients with Alzheimer's disease.[20]

References

- 1. mdpi.com [mdpi.com]

- 2. Phosphorylated Tau in Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synaptic Plasticity, Dementia and Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Synaptic Plasticity and Oscillations in Alzheimer’s Disease: A Complex Picture of a Multifaceted Disease [frontiersin.org]

- 5. Frontiers | Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease [frontiersin.org]

- 6. This compound: A steroidal saponin from Asparagus racemosus as multi target directed ligand in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. Novel this compound-triazolyl hybrids as potential anti-Alzheimer's agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry, Biosynthesis and Pharmacology of this compound: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound: A steroidal saponin from Asparagus racemosus as multi target directed ligand in Alzheimer's disease. | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. This compound‐AA13 ameliorates Aβ‐induced cognitive deficits via improving neuroglial capacity on Aβ clearance and antiinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-AA13 ameliorates Aβ-induced cognitive deficits via improving neuroglial capacity on Aβ clearance and antiinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. preveda.sk [preveda.sk]

- 16. This compound attenuates Alzheimer-like encephalopathy in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Collection - Investigation of Anti-Alzheimerâs Mechanisms of this compound Derivatives by Network-Based Combining Structure-Based Methods - Journal of Chemical Information and Modeling - Figshare [acs.figshare.com]

- 20. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]

Sarsasapogenin: A Technical Guide to its Modulation of Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarsasapogenin, a steroidal sapogenin derived from the rhizomes of Anemarrhena asphodeloides, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document summarizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes the complex signaling networks using Graphviz diagrams. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways implicated in the inflammatory response. The primary mechanisms of action include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, modulation of the NLRP3 inflammasome, and potential interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to potently suppress NF-κB activation in various experimental models.[1][2]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

This compound intervenes in this pathway by:

-

Preventing the degradation of IκBα: By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby keeping NF-κB in its inactive state in the cytoplasm.[1][3]

-

Reducing the phosphorylation of IKK: Evidence suggests that this compound can reduce the phosphorylation of the IKK complex, a critical upstream event in the NF-κB cascade.[1]

-

Inhibiting the nuclear translocation of NF-κB p65: Consequently, the amount of the active p65 subunit of NF-κB in the nucleus is significantly reduced in the presence of this compound.[2][3]

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. This compound has been demonstrated to modulate MAPK signaling, although the effects can be cell-type specific.

-

p38 and JNK Inhibition: In many inflammatory models, this compound significantly suppresses the phosphorylation of p38 and JNK, which are key kinases involved in the production of pro-inflammatory cytokines.[2][4]

-

Variable Effects on ERK: The effect of this compound on ERK phosphorylation appears to be more variable, with some studies reporting inhibition while others show little to no effect.

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death known as pyroptosis. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[5]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming: An initial signal, such as LPS, leads to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β.

-

Activation: A second stimulus, such as ATP or nigericin, triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This leads to the autocatalytic cleavage and activation of caspase-1.

This compound is thought to interfere with the activation step, thereby preventing the formation of the active inflammasome complex and the subsequent release of mature IL-1β and IL-18.[5]

Potential Interaction with PPARγ

PPARγ is a nuclear receptor that plays a role in regulating inflammation. Some studies suggest that this compound may act as a PPARγ agonist. Activation of PPARγ can lead to the transrepression of pro-inflammatory genes, adding another layer to the anti-inflammatory profile of this compound. However, more research is needed to fully elucidate the significance of this interaction.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 5, 10, 20 µM | NO Production | Dose-dependent inhibition |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 5, 10, 20 µM | TNF-α Production | Dose-dependent inhibition |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 5, 10, 20 µM | IL-6 Production | Dose-dependent inhibition |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 20 µM | iNOS Protein Expression | Significant reduction |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 20 µM | COX-2 Protein Expression | Significant reduction |

| BV-2 Microglia | LPS | 10 µM | p-JNK Levels | Inhibition |

| BV-2 Microglia | LPS | 10 µM | p-p65 Levels | Inhibition |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Induction | This compound Dosage | Measured Parameter | Result |

| Mice | DSS-induced colitis | Not specified | MPO Activity | Reduction |

| Mice | DSS-induced colitis | Not specified | Pro-inflammatory Cytokines | Reduction |

| Rats | Diabetic Nephropathy | 20, 60 mg/kg | NLRP3 Inflammasome Activation | Inhibition |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the assessment of this compound's effect on pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages.

3.1.1. Cell Culture and Treatment

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

3.1.2. Measurement of Nitric Oxide (NO) Production

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

3.1.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Collect the cell culture supernatant as described above.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's protocols.

-

Briefly, coat a 96-well plate with a capture antibody overnight.

-

Block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Add a detection antibody, followed by a streptavidin-HRP conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for Signaling Proteins

This protocol outlines the detection of key proteins in the NF-κB and MAPK signaling pathways.

3.2.1. Cell Lysis and Protein Quantification

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3.2.2. SDS-PAGE and Protein Transfer

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3.2.3. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This protocol describes a common in vivo model to evaluate the anti-inflammatory effects of this compound on colitis.

3.3.1. Induction of Colitis and Treatment

-

Use male C57BL/6 mice (6-8 weeks old).

-

Induce colitis by administering 3-5% (w/v) DSS in the drinking water for 5-7 days.

-

Administer this compound (e.g., by oral gavage) daily, starting from the first day of DSS administration. A vehicle control group and a DSS-only group should be included.

3.3.2. Assessment of Colitis Severity

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, sacrifice the mice and measure the colon length.

3.3.3. Myeloperoxidase (MPO) Assay

-

Collect a distal segment of the colon and homogenize it in a suitable buffer.

-

Measure the MPO activity in the homogenate as an indicator of neutrophil infiltration. MPO activity can be determined spectrophotometrically using a commercial kit.[6]

3.3.4. Histological Analysis

-

Fix a segment of the colon in 10% neutral buffered formalin.

-

Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Evaluate the histological changes, such as epithelial damage, inflammatory cell infiltration, and crypt architecture disruption, under a microscope.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory properties of this compound.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The compiled quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent for inflammatory diseases. The visualization of its mechanisms of action through signaling pathway diagrams provides a clear framework for understanding its complex interactions within the cell. Future studies should focus on further elucidating the precise molecular targets of this compound and its potential as a PPARγ agonist to fully harness its therapeutic capabilities.

References

- 1. Chemistry, Biosynthesis and Pharmacology of this compound: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound regulates the immune microenvironment through MAPK/NF-kB signaling pathway and promotes functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pro-survival effects of JNK and p38 MAPK pathways in LPS-induced activation of BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

Sarsasapogenin's Role in Modulating NF-κB and MAPK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarsasapogenin, a natural steroidal sapogenin primarily isolated from the rhizomes of Anemarrhena asphodeloides, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's therapeutic potential, focusing on its modulation of two critical inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a spirostanol sapogenin that has been investigated for a range of bioactivities, including neuroprotective, anti-diabetic, and anti-cancer properties.[1][2] However, its most extensively documented role is in the attenuation of inflammatory responses.[3] The anti-inflammatory effects of this compound are largely attributed to its ability to interfere with pro-inflammatory signaling cascades, thereby reducing the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[1][4]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been demonstrated to potently inhibit NF-κB activation.[5][6] Studies have shown that this compound can suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.[1][5] This inhibitory effect has been observed in various experimental models, including LPS-stimulated macrophages.[5] Furthermore, this compound has been shown to reduce the phosphorylation of IKK, a key upstream kinase in the NF-κB pathway.[1][7] The modulation of the NF-κB pathway is a key mechanism by which this compound exerts its anti-inflammatory effects, leading to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][5]

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals.[8][9] The activation of these kinases through a cascade of phosphorylation events plays a significant role in the production of pro-inflammatory cytokines and enzymes.

This compound has been shown to modulate the MAPK signaling pathway, although its effects can vary between the different MAPK subfamilies.[1] Several studies have reported that this compound significantly suppresses the phosphorylation of JNK and p38 in response to inflammatory stimuli like LPS.[1][4] The inhibition of JNK and p38 phosphorylation contributes to the overall anti-inflammatory effect of this compound. The effect of this compound on ERK phosphorylation is less consistent in the literature, with some studies showing little to no effect.[4]

Quantitative Data on this compound's Bioactivity

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| NO Production | RAW264.7 Macrophages | LPS (1 µg/mL) | 5-20 µmol/L | Dose-dependent inhibition | [10] |

| PGE2 Production | RAW264.7 Macrophages | LPS (1 µg/mL) | 5-20 µmol/L | Dose-dependent inhibition | [10] |

| TNF-α Production | RAW264.7 Macrophages | LPS (1 µg/mL) | 15-20 µmol/L | Significant inhibition | [10] |

| iNOS Expression | RAW264.7 Macrophages | LPS (1 µg/mL) | 15-20 µmol/L | Significant reduction | [10] |

| COX-2 Expression | RAW264.7 Macrophages | LPS (1 µg/mL) | 15-20 µmol/L | Significant reduction | [10] |

| NF-κB Activation | Peritoneal Macrophages | LPS (100 ng/mL) | 2-5 µM | Potent inhibition | [5] |

| MAPK Activation | Peritoneal Macrophages | LPS (100 ng/mL) | 2-5 µM | Potent inhibition | [5] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | This compound Dosage | Effect | Reference |

| C57BL/6J Mice | LPS-induced acute inflammation | 80 mg/kg/day (oral) for 18 days | Reduced plasma TNF-α, IL-1β, IL-6; Increased IL-10 | [7] |

| C57BL/6J Mice | High-fat diet-induced insulin resistance | 80 mg/kg/day (oral) for 6 weeks | Ameliorated insulin resistance and adipose tissue inflammation | [11] |

| Mice | Dimethylbenzene-induced ear edema | 20 mg/kg/day (i.g.) for 3 days | Significantly relieved ear edema | [4] |

| Mice | TNBS-induced colitis | Not specified | Attenuated colon shortening and myeloperoxidase activity | [5] |

Table 3: Other Pharmacological Activities of this compound

| Activity | Target/Assay | IC50 Value | Reference |

| Anticancer | HepG2 human hepatoma cells | 42.4 µg/mL (48h) | [1] |

| Neuroprotection | Acetylcholinesterase (AChE) | 7.7 µM | [1] |

| Neuroprotection | Butyrylcholinesterase (BuChE) | 23.4 µM | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on the NF-κB and MAPK signaling pathways.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 murine macrophages or primary peritoneal macrophages are commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period depending on the endpoint being measured (e.g., 24 hours for cytokine production, shorter times for phosphorylation events).

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to quantify the levels of total and phosphorylated proteins in the NF-κB and MAPK pathways.

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-JNK, JNK, p-p38, p38, etc.), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is employed to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or animal serum.

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Blocking: Non-specific binding sites are blocked.

-

Sample Incubation: Cell culture supernatants or standards are added to the wells.

-

Detection Antibody: A biotinylated detection antibody is added.

-

Enzyme Conjugate: Streptavidin-HRP is added.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of cytokine.

-

Measurement: The absorbance is read on a microplate reader, and the cytokine concentration is determined from a standard curve.

Nitric Oxide (NO) Assay

The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Sample Collection: Cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the dual modulation of the NF-κB and MAPK signaling pathways. Its ability to inhibit the phosphorylation of key kinases such as IKK, JNK, and p38, and to prevent the degradation of IκBα, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for various inflammatory conditions.[2][12]

References

- 1. Chemistry, Biosynthesis and Pharmacology of this compound: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Biosynthesis and Pharmacology of this compound: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound's Natural Mechanism Of Action Provides New Ideas For Health - info - News [bjherbest.com]

- 4. researchgate.net [researchgate.net]

- 5. Timosaponin AIII and its metabolite this compound ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound improves adipose tissue inflammation and ameliorates insulin resistance in high-fat diet-fed C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-AA13 inhibits LPS-induced inflammatory responses in macrophage cells in vitro and relieves dimethylbenzene-induced ear edema in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound improves adipose tissue inflammation and ameliorates insulin resistance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Investigating the Anticancer Properties of Sarsasapogenin on HepG2 Cells: A Technical Guide

Introduction: Sarsasapogenin, a natural steroidal sapogenin primarily derived from the rhizomes of Anemarrhena asphodeloides, has garnered attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antidiabetic effects.[1][2][3] Emerging research has highlighted its potential as an anticancer agent, with specific efficacy demonstrated against human hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of the anticancer properties of this compound on the HepG2 cell line, a widely used in vitro model for HCC. It consolidates key quantitative data, details the underlying molecular mechanisms, and presents comprehensive experimental protocols for researchers and drug development professionals.

Summary of Anticancer Efficacy

This compound exhibits significant cytotoxic effects on HepG2 cells by inhibiting cell proliferation and inducing programmed cell death (apoptosis).[2][4] Its efficacy is both dose- and time-dependent. The primary mechanism involves the induction of G2/M phase cell cycle arrest and apoptosis.[1][2][4]

Quantitative Data Presentation

The following table summarizes the key quantitative metrics of this compound's activity in HepG2 cells as reported in the literature.

| Parameter | Value / Observation | Cell Line | Duration | Source |

| IC₅₀ Value | 42.4 ± 1.0 µg/mL | HepG2 | 48 hours | [2][4] |

| Reactive Oxygen Species (ROS) Burst | Instantaneous burst within 20 seconds, lasting for 8 minutes | HepG2 | < 10 minutes | [1][5] |

| Cell Cycle Arrest | Induces arrest in the G2/M phase | HepG2 | Not Specified | [1][2][4] |

Core Signaling Pathways

The anticancer activity of this compound in HepG2 cells is primarily mediated through the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis.

ROS-Mediated Mitochondrial Apoptotic Pathway

A critical early event in this compound-induced apoptosis is a rapid and significant burst of mitochondrial Reactive Oxygen Species (ROS).[1][5][6] This initial burst is followed by prolonged ROS generation, which triggers a cascade of downstream events:

-

Mitochondrial Dysfunction: The sustained high levels of ROS lead to the depolarization of the mitochondrial membrane potential.[5][6]

-

Depletion of Glutathione (GSH): A significant decline in the intracellular levels of the antioxidant glutathione (GSH) is observed, further exacerbating oxidative stress.[1][5][6]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[1][5][6] This is a key step that initiates the intrinsic apoptotic cascade, leading to the activation of caspases and eventual cell death.

While the Endoplasmic Reticulum (ER) stress pathway has also been implicated in this compound-induced apoptosis in other cancer cell lines like HeLa, its specific role in HepG2 cells requires further investigation.[1][7]

Caption: this compound-induced mitochondrial apoptosis pathway in HepG2 cells.

Logical Flow of Key Cellular Events

The interaction of this compound with HepG2 cells initiates a sequence of interconnected cellular events that culminate in cell death. The process begins with drug administration, leading to distinct molecular and morphological changes.

Caption: Logical relationship of key events following this compound treatment.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard cell biology techniques for investigating the effects of a compound like this compound on HepG2 cells.

General Experimental Workflow

A typical investigation involves culturing the cells, treating them with the compound, and then subjecting them to various assays to measure different outcomes like viability, apoptosis, and cell cycle distribution.

Caption: A generalized workflow for studying this compound's effects on HepG2 cells.

Cell Culture and Maintenance

-

Cell Line: Obtain HepG2 (human hepatocellular carcinoma) cells from a certified cell bank.

-

Culture Medium: Culture cells in RPMI-1640 or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[8][9]

-

Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]

-

Subculture: Passage the cells at 80-90% confluency using 0.25% Trypsin-EDTA.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding and Treatment: Seed HepG2 cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and treat with this compound for 24 hours.[10]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[11]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[12]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[11][12]

-

Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

-

Seeding and Treatment: Seed HepG2 cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the desired concentration of this compound for 24-48 hours.[12][13]

-

Harvesting: Trypsinize and collect the cells. Wash once with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[10][12]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 40-50 µg/mL) and RNase A (e.g., 100 µg/mL).[10]

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase.

Conclusion and Future Directions

This compound demonstrates potent anticancer activity against HepG2 cells, primarily by inducing G2/M cell cycle arrest and apoptosis through a ROS-mediated mitochondrial pathway. The available data, including a consistent IC₅₀ value and a well-defined mechanism of action, position this compound as a promising candidate for further preclinical and clinical development as a treatment for hepatocellular carcinoma.

Future research should focus on:

-

Validating these in vitro findings in animal models of HCC.

-